molecular formula C22H15FN2O3S B2686878 1-(3-Fluorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 848685-75-6

1-(3-Fluorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2686878
CAS RN: 848685-75-6
M. Wt: 406.43
InChI Key: SUXCKXIBTNDJRJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a fluorophenyl group, a methylthiazolyl group, and a dihydrochromenopyrroledione group. These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl and methylthiazolyl groups would likely contribute to the compound’s polarity, while the dihydrochromenopyrroledione group would add significant steric bulk .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the fluorophenyl group could increase the compound’s polarity, potentially making it more soluble in polar solvents .

Scientific Research Applications

Sensor Technology Applications

One intriguing application of related compounds is in the realm of sensor technology. For example, a study on a U-shaped molecule demonstrated its potential as an ionophore for sensor applications, highlighting the compound's ability to bind metal cations and act as a sensor (Cordaro et al., 2011). Such findings suggest that compounds with complex heterocyclic structures, similar to the one , could be explored for their sensor capabilities, especially in detecting specific ions or molecules.

Material Science and Polymer Applications

In material science, compounds with heterocyclic structures have been investigated for their use in creating novel materials. A study on conjugated polyelectrolytes, for instance, revealed the potential of these materials in electronic applications such as electron transport layers in solar cells, indicating high conductivity and electron mobility due to the electron-deficient nature of their backbones (Hu et al., 2015). This demonstrates the applicability of structurally complex compounds in developing materials with desirable electronic properties for renewable energy technologies.

Synthesis and Characterization of Complexes

Research into the synthesis and characterization of metal complexes with new ligands, including sulfur-bearing isoxazole- or pyrazole-based ligands, provides insights into the chemical versatility and reactivity of these compounds. Such studies showcase how these compounds can form stable complexes with metals like Cu(I) and Zn(II), which could have implications in catalysis, materials science, and potentially even in medicinal chemistry (Urdaneta et al., 2015).

Future Directions

Future research could involve conducting more detailed studies on this compound, such as determining its exact physical and chemical properties, studying its reactivity, and testing its biological activity .

properties

IUPAC Name

1-(3-fluorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O3S/c1-11-6-7-16-15(8-11)19(26)17-18(13-4-3-5-14(23)9-13)25(21(27)20(17)28-16)22-24-12(2)10-29-22/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXCKXIBTNDJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=CS4)C)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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